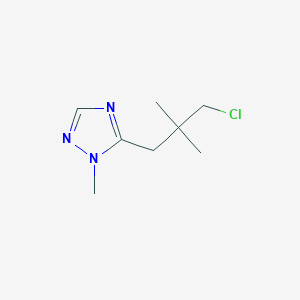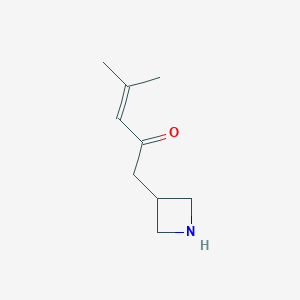
1-(Azetidin-3-yl)-4-methylpent-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The pharmacophore subunit of azetidine is utilized in various natural and synthetic compounds with diverse biological activities .
1-(Azetidin-3-yl)-4-methylpent-3-en-2-one: is a four-membered saturated heterocycle containing an azetidine ring (a nitrogen-containing four-membered ring) and an enone functionality.
準備方法
- The synthetic route involves several steps:
- Start with (N-Boc-azetidin-3-ylidene)acetate , obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction.
- Perform an aza-Michael addition with NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines .
- Obtain Methyl 2-(oxetan-3-ylidene)acetate similarly, followed by reaction with various (N-Boc-cycloaminyl)amines to yield 3-substituted 3-(acetoxymethyl)oxetane compounds .
- Novel heterocyclic amino acid derivatives can also be synthesized via Suzuki–Miyaura cross-coupling from brominated pyrazole–azetidine hybrids with boronic acids.
化学反応の分析
- Common reagents include NH-heterocycles, boronic acids, and brominated pyrazole–azetidine hybrids.
1-(Azetidin-3-yl)-4-methylpent-3-en-2-one: undergoes various reactions:
科学的研究の応用
Chemistry: Building block for novel heterocyclic compounds.
Biology: Potential bioactive agents due to the azetidine pharmacophore.
作用機序
- The exact mechanism isn’t specified, but it likely interacts with specific molecular targets or pathways due to its structural features.
類似化合物との比較
- Similar compounds include other azetidines and enones, but none precisely match this structure.
1-(Azetidin-3-yl)-4-methylpent-3-en-2-one: stands out due to its unique combination of azetidine and enone functionalities.
特性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
1-(azetidin-3-yl)-4-methylpent-3-en-2-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)3-9(11)4-8-5-10-6-8/h3,8,10H,4-6H2,1-2H3 |
InChIキー |
ZRRVTVMGHMWDDB-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)CC1CNC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13206606.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol](/img/structure/B13206613.png)
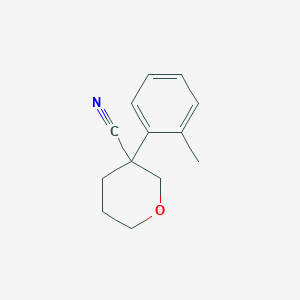
![1-[1-(Methylamino)cyclohexyl]ethan-1-one](/img/structure/B13206616.png)
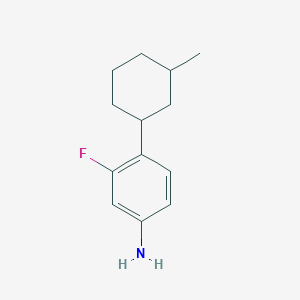
![2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol](/img/structure/B13206626.png)
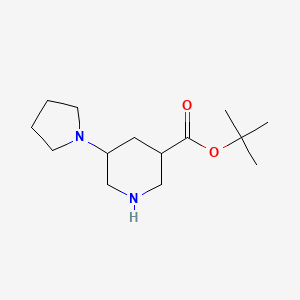
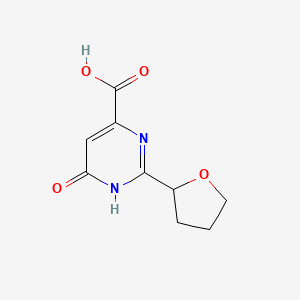
![3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane](/img/structure/B13206643.png)

